6,8-Dimethyl-4-oxo-4h-chromene-2-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dimethyl-4-oxochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-7(2)11-8(4-6)9(13)5-10(16-11)12(14)15/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJCDXKEIHDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374389 | |
| Record name | 6,8-DIMETHYLCHROMONE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288399-57-5 | |
| Record name | 6,8-DIMETHYLCHROMONE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288399-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the construction of the chromene ring system followed by functionalization at specific positions. The key steps include:
- Formation of the chromene core via condensation reactions.
- Introduction of methyl groups at positions 6 and 8.
- Installation of the carboxylic acid group at position 2.
- Oxidation to form the 4-oxo (ketone) functionality.
Common Synthetic Routes
Pechmann Condensation
One classical approach to synthesize chromene derivatives is the Pechmann condensation, which involves the acid-catalyzed reaction of phenols with β-ketoesters.
- Starting Materials: 2,4-dimethylphenol (to introduce methyl groups at 6 and 8 positions) and ethyl acetoacetate or similar β-ketoesters.
- Catalysts: Strong acids such as sulfuric acid or Lewis acids.
- Conditions: Heating under reflux to promote cyclization and ester formation.
- Outcome: Formation of 6,8-dimethyl-4H-chromene-2-carboxylate ester, which can be hydrolyzed to the corresponding carboxylic acid.
Hydrolysis and Oxidation
- The ester intermediate is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at position 2.
- Oxidation at position 4 to form the ketone (4-oxo) group can be achieved using oxidizing agents such as selenium dioxide or chromium-based reagents.
Alternative Synthetic Approaches
- Cyclization of ortho-hydroxyaryl ketones: Starting from appropriately substituted salicylaldehydes or salicylic acids, cyclization with methyl ketones under acidic conditions can yield the chromene core.
- Use of substituted phenols: Employing 2,4-dimethylphenol ensures methyl substitution at the desired positions.
Detailed Reaction Conditions and Examples
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pechmann Condensation | 2,4-dimethylphenol + ethyl acetoacetate, H2SO4, reflux | Forms 6,8-dimethyl-4H-chromene-2-carboxylate ester |
| 2 | Hydrolysis | Aqueous NaOH or HCl, heat | Converts ester to 6,8-dimethyl-4H-chromene-2-carboxylic acid |
| 3 | Oxidation | Selenium dioxide or CrO3, solvent (e.g., acetic acid), heat | Introduces 4-oxo ketone group |
Research Findings and Optimization
- Yield Improvement: Modifications in acid catalysts and reaction times have been shown to improve yields of the chromene core and subsequent oxidation steps.
- Purification: Recrystallization and chromatographic techniques are employed to obtain high-purity this compound.
- Industrial Scale: Continuous flow reactors and automated systems enhance reproducibility and scalability.
Related Derivatives and Their Preparation
Several derivatives of this compound are synthesized by amidation reactions, where the carboxylic acid group is converted to amides using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). For example:
- Reaction of this compound with substituted anilines under DCC/DMAP catalysis yields N-substituted chromene carboxamides.
- These reactions are typically carried out in solvents like dichloromethane at room temperature with stirring for several hours, followed by purification.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Product Form | Yield Range (%) | Notes |
|---|---|---|---|---|---|---|
| Pechmann Condensation | 2,4-dimethylphenol + β-ketoester | H2SO4 or Lewis acid | Reflux, acidic medium | 6,8-dimethyl-4H-chromene-2-carboxylate ester | 60-80 | Classical, widely used |
| Hydrolysis | Ester intermediate | NaOH or HCl | Heating aqueous solution | 6,8-dimethyl-4H-chromene-2-carboxylic acid | >90 | Converts ester to acid |
| Oxidation | Chromene carboxylic acid | SeO2, CrO3 | Heating in acetic acid | This compound | 70-85 | Introduces 4-oxo group |
| Amidation (derivative) | This compound + amine | DCC, DMAP | Room temp, organic solvent | N-substituted chromene carboxamides | 75-90 | For derivative synthesis |
Biological Activity
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is a synthetic derivative of chromene, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in biochemical research due to its potential roles in modulating enzyme activities and influencing various metabolic pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chromene core with specific substitutions:
- Methyl groups at positions 6 and 8.
- A carbonyl group at position 4.
- A carboxylic acid functional group at position 2.
This unique structure contributes to its biological properties and reactivity.
Enzyme Modulation
Research indicates that this compound plays a significant role in modulating enzyme activities, particularly:
- Monoamine Oxidase (MAO) : The compound interacts with MAO, which is crucial for neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially offering therapeutic benefits in mood disorders .
Anti-inflammatory and Antioxidant Properties
The compound exhibits notable anti-inflammatory effects by inhibiting the release or activity of inflammatory mediators. Additionally, it has been associated with antioxidant properties, which may help in reducing oxidative stress in cells.
Structure-Activity Relationships (SAR)
The biological activity of chromene derivatives often depends on their structural characteristics. For instance:
- Methyl Substituents : The presence of methyl groups at positions 6 and 8 enhances the inhibitory activity against certain enzymes compared to unsubstituted derivatives .
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6,7-Dimethyl-2-(3-methylphenyl)-4-oxo-4H-chromene-8-carboxylic acid | Methyl groups at different positions | Potentially different biological activity due to substitution pattern |
| 7-Methoxy-4H-chromen-2-carboxylic acid | Contains a methoxy group instead of methyl | Different solubility and reactivity profiles |
| Coumarin | Basic chromene structure without additional substituents | Well-studied for its anticoagulant properties |
Study on MAO Inhibition
A recent study evaluated the MAO-B inhibitory potential of several chromone derivatives, including those structurally similar to this compound. The results indicated that compounds with specific substitutions exhibited enhanced inhibitory activity. For example, derivatives with a methoxy group at position 6 showed improved potency compared to their methyl-substituted counterparts .
Anti-Cancer Activity
Chromene derivatives have also been investigated for their anti-cancer properties. In vitro studies demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction. The specific mechanisms often involve modulation of cell signaling pathways related to cell survival and proliferation .
Scientific Research Applications
Pharmacological Applications
6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid has been studied for various pharmacological properties:
- Antihistaminic Activity:
-
Anti-inflammatory Properties:
- The compound has displayed notable anti-inflammatory effects in animal models, suggesting its potential as a therapeutic agent for inflammatory conditions .
- Bronchodilatory Effects:
Biochemical Mechanisms
Enzyme Interaction:
this compound interacts with various enzymes, including monoamine oxidase (MAO), modulating neurotransmitter metabolism. This interaction can lead to significant changes in enzyme activity and biochemical pathways .
Cellular Effects:
The compound influences cellular processes by modulating signaling pathways and gene expression. Its effects on different cell types underscore its potential utility in therapeutic applications targeting specific diseases .
Case Studies
-
Histamine-Induced Contractions:
A study evaluated the antihistaminic activity of several derivatives of chromone, including this compound. The results indicated that these compounds could inhibit isotonic contractions effectively, with some achieving up to 100% inhibition at specific doses . -
Metabolic Pathway Investigations:
Research has highlighted the role of this compound in studying metabolic pathways due to its ability to affect enzyme activities related to neurotransmitter metabolism .
Data Summary
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Key Structural and Physical Properties
- Positional Isomerism : The placement of methyl groups (e.g., 5,7 vs. 6,8) alters electronic distribution and steric effects. For example, 5,7-dimethyl derivatives showed moderate CA inhibition (Kᵢ = 12–45 nM), while 6,8-dimethyl analogs may exhibit distinct binding modes due to methyl orientation .
- Halogenation: Chlorine (6,8-dichloro derivative) and fluorine (6-fluoro analog) substituents increase electronegativity and acidity.
Q & A
Q. What are the key structural features of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid, and how are they confirmed experimentally?
The compound features a chromene core substituted with methyl groups at positions 6 and 8, a ketone at position 4, and a carboxylic acid at position 2. Structural confirmation typically involves:
- Nuclear Magnetic Resonance (NMR) : and NMR to assign proton and carbon environments, with methyl groups appearing as singlets (δ ~2.3–2.5 ppm) and the carboxylic acid proton as a broad peak (δ ~12–14 ppm) .
- X-ray crystallography : Single-crystal studies resolve bond lengths and angles (e.g., C=O bond at ~1.22 Å for the ketone group) .
- Infrared (IR) spectroscopy : Stretching vibrations for C=O (~1700 cm) and COOH (~2500–3300 cm) .
Q. What synthetic routes are available for preparing this compound?
A common method involves:
- Aldol condensation : Reacting 2,6-dimethylphenol with glyoxylic acid under acidic conditions to form the chromene backbone.
- Oxidation : Sodium chlorite (NaClO) in aqueous buffer oxidizes intermediates to the carboxylic acid moiety, achieving yields up to 76% .
- Purification : Recrystallization from ethanol or dichloromethane (DCM) to ensure >95% purity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve:
- High-Performance Liquid Chromatography (HPLC) : Monitoring degradation products over time at pH 1–13 and temperatures up to 80°C.
- Thermogravimetric Analysis (TGA) : Measuring thermal decomposition onset (~200°C for this compound) .
- UV-Vis spectroscopy : Tracking absorbance changes in accelerated aging experiments .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis of this compound?
Computational methods include:
- Density Functional Theory (DFT) : Modeling reaction pathways to predict energy barriers for key steps (e.g., cyclization or oxidation).
- Molecular docking : Screening for potential biological targets (e.g., enzyme active sites) to guide derivatization .
- Solvent optimization : COSMO-RS simulations to select solvents that maximize yield and minimize side reactions .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. no activity)?
Contradictions may arise from assay variability or impurities. Solutions include:
- Standardized protocols : Using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC (Minimum Inhibitory Concentration) assays.
- HPLC-MS purity verification : Ensuring >98% purity to exclude confounding effects from byproducts .
- Dose-response curves : Testing across a wider concentration range (e.g., 0.1–100 µM) to identify threshold effects .
Q. How can advanced spectroscopic techniques elucidate the compound’s reactivity in catalytic applications?
- Electron Paramagnetic Resonance (EPR) : Detecting radical intermediates during oxidation reactions.
- Time-Resolved Fluorescence : Studying excited-state dynamics for photochemical applications .
- In situ IR spectroscopy : Monitoring real-time carbonyl group transformations during reactions .
Methodological Considerations
Q. What analytical workflows are recommended for characterizing derivatives of this compound?
A tiered approach is advised:
- Preliminary screening : TLC and melting point analysis.
- Structural confirmation : / NMR, IR, and HRMS (High-Resolution Mass Spectrometry).
- Advanced characterization : X-ray crystallography for solid-state structure and SEM-EDS for elemental mapping .
Q. How should researchers design assays to evaluate its potential as a kinase inhibitor?
- Kinase selectivity panels : Test against a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 µM .
- Cellular assays : Measure IC values in cancer cell lines (e.g., MCF-7, HeLa) using MTT or CellTiter-Glo.
- Molecular dynamics simulations : Predict binding modes and residence times in kinase ATP pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
